Avotaciclib

Catalog No.
S3612582
CAS No.
1983983-41-0
M.F
C13H11N7O
M. Wt
281.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avotaciclib

CAS Number

1983983-41-0

Product Name

Avotaciclib

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol

Molecular Formula

C13H11N7O

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)

InChI Key

VFVAQKKPFOPZEA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N

Description

The exact mass of the compound Avotaciclib is 281.10250800 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Treatment of Hormone Receptor-Positive, HER2-Negative Breast Cancer

  • Advanced or metastatic disease: Avotaciclib is being studied in combination with hormonal therapy for the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. Early clinical trials have shown promising results in terms of progression-free survival (time to disease worsening) []. Ongoing larger trials are investigating the long-term efficacy and safety of this combination therapy [].
  • Adjuvant therapy: Adjuvant therapy refers to treatment given after surgery to reduce the risk of cancer recurrence. Clinical trials are evaluating the use of Avotaciclib in combination with hormonal therapy as adjuvant therapy for high-risk, hormone receptor-positive, HER2-negative early breast cancer [].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

281.10250800 g/mol

Monoisotopic Mass

281.10250800 g/mol

Heavy Atom Count

21

UNII

Z6BYC0F36E

Dates

Modify: 2023-07-26

Explore Compound Types